molecular formula C18H39NO4 B1615107 3,3'-(Dodecylimino)bispropane-1,2-diol CAS No. 817-01-6

3,3'-(Dodecylimino)bispropane-1,2-diol

Cat. No.: B1615107
CAS No.: 817-01-6
M. Wt: 333.5 g/mol
InChI Key: MVKAHJLPJBMCFN-UHFFFAOYSA-N
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Description

3,3’-(Dodecylimino)bispropane-1,2-diol is a chemical compound with the molecular formula C18H39NO4. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its two hydroxyl groups and a long dodecyl chain, which contribute to its amphiphilic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecylimino)bispropane-1,2-diol typically involves the reaction of dodecanamine with glycidol. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

Dodecanamine+Glycidol3,3’-(Dodecylimino)bispropane-1,2-diol\text{Dodecanamine} + \text{Glycidol} \rightarrow \text{3,3'-(Dodecylimino)bispropane-1,2-diol} Dodecanamine+Glycidol→3,3’-(Dodecylimino)bispropane-1,2-diol

Industrial Production Methods

In industrial settings, the production of 3,3’-(Dodecylimino)bispropane-1,2-diol is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecylimino)bispropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imino group can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

Scientific Research Applications

3,3’-(Dodecylimino)bispropane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Dodecylimino)bispropane-1,2-diol is primarily based on its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to form micelles and emulsions, which can solubilize various compounds. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein stability .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Dodecylazanediyl)bis(propane-1,2-diol)
  • 3,3’-(Dodecylimino)dipropane-1,2-diol
  • 3-[(2,3-Dihydroxypropyl)(dodecyl)amino]propane-1,2-diol

Uniqueness

3,3’-(Dodecylimino)bispropane-1,2-diol is unique due to its specific combination of a long dodecyl chain and two hydroxyl groups, which provide it with superior emulsifying and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds .

Properties

IUPAC Name

3-[2,3-dihydroxypropyl(dodecyl)amino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(22)15-20)14-18(23)16-21/h17-18,20-23H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKAHJLPJBMCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CC(CO)O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002130
Record name 3,3'-(Dodecylazanediyl)di(propane-1,2-diol)
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URL https://comptox.epa.gov/dashboard/DTXSID201002130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817-01-6
Record name 3,3′-(Dodecylimino)bis[1,2-propanediol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(Dodecylimino)bispropane-1,2-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(Dodecylazanediyl)di(propane-1,2-diol)
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URL https://comptox.epa.gov/dashboard/DTXSID201002130
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Record name 3,3'-(dodecylimino)bispropane-1,2-diol
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Record name 3,3'-(DODECYLIMINO)BISPROPANE-1,2-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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